2,2,2-trichloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]acetamide
Overview
Description
2,2,2-Trichloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]acetamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]acetamide typically involves the reaction of 2,2,2-trichloroacetamide with 2-(4-chlorophenyl)-6-methylbenzotriazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or hydroxylamine for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction may produce partially dechlorinated derivatives. Substitution reactions can result in the formation of hydroxylated or aminated products.
Scientific Research Applications
2,2,2-Trichloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and benzotriazole moiety enable it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-N-(4-chlorophenyl)acetamide: A structurally similar compound with comparable reactivity and applications.
2,2,2-Trichloro-N-(pyridin-3-yl)acetamide: Another related compound with a pyridine moiety instead of a benzotriazole group.
Uniqueness
2,2,2-Trichloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]acetamide is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2,2,2-trichloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl4N4O/c1-8-6-12-13(7-11(8)20-14(24)15(17,18)19)22-23(21-12)10-4-2-9(16)3-5-10/h2-7H,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPQKCXSQRHNCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C(Cl)(Cl)Cl)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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